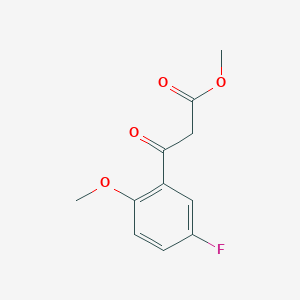

Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate

Description

Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate is an organic compound with a molecular formula of C11H11FO4. This compound is characterized by the presence of a fluorine atom, a methoxy group, and an ester functional group. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c1-15-10-4-3-7(12)5-8(10)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOBBRCAZWBYNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 5-fluoro-2-methoxybenzoic acid with methyl 3-oxopropanoate. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

The β-keto ester moiety undergoes oxidation to form α,β-diketones. For example:

-

Conditions : Acidic hydrogen peroxide at 60–80°C for 4–6 hours .

-

Application : The resulting diketone serves as a precursor for heterocyclic compounds in drug design .

Hydrolysis Reactions

The ester group is hydrolyzed under acidic or basic conditions:

Acidic Hydrolysis:

-

Yield : ~85% after 8 hours.

Basic Hydrolysis (Saponification):

Decarboxylative Aldol Reactions

Yb(OTf)₃-catalyzed decarboxylation followed by aldol addition enables C–C bond formation:

-

Key Findings :

Nucleophilic Aromatic Substitution

The fluorine atom at the 5-position undergoes substitution with nucleophiles:

-

Conditions : Ammonia in ethanol under reflux (12–24 hours).

-

Side Products : Competing hydrolysis of the ester group observed at higher temperatures .

Condensation Reactions

The β-keto ester participates in cyclocondensation with hydrazines or amines:

Hydrazine Derivatives:

Amine Derivatives:

Fluorination and Halogenation

Electrophilic fluorination at the α-position:

Thioester Formation

Lawesson’s Reagent converts the ester to a thioester:

Industrial-Scale Modifications

Continuous flow reactors optimize large-scale reactions:

-

Esterification : 95% conversion in 10 minutes at 120°C.

This compound’s versatility in oxidation, substitution, and condensation reactions underscores its value in medicinal chemistry and industrial synthesis. Its fluorine and methoxy groups enhance both reactivity and target selectivity, making it a critical intermediate in developing therapeutics for tuberculosis and other diseases .

Scientific Research Applications

Chemistry

In the field of chemistry, Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives with varied properties, making it valuable in synthetic organic chemistry.

Biology

The compound is investigated for its potential biological activities, particularly its interactions with enzymes and proteins. Research indicates that it can modulate enzyme activity, potentially influencing pathways related to cell proliferation and apoptosis .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. It has shown promise as a precursor in drug development, particularly for anticancer agents due to its ability to induce apoptosis in cancer cell lines . The compound's structure-activity relationship (SAR) studies reveal that modifications can enhance its efficacy against specific targets.

This compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can trigger apoptosis in various cancer cell lines through mechanisms such as caspase activation and cell cycle arrest. For instance, it has demonstrated significant apoptotic signals in models of breast and colon cancer .

- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of fluorine enhances the compound's potency against these bacteria .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Research : A study evaluated the compound's efficacy against a panel of cancer cell lines, demonstrating significant growth inhibition rates. The results indicated that structural modifications could further enhance its anticancer properties .

- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that this compound effectively inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition suggests potential applications in cancer therapy where CDK modulation is beneficial .

Mechanism of Action

The mechanism of action of Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate

- Methyl 3-(5-bromo-2-methoxyphenyl)-3-oxopropanoate

- Methyl 3-(5-methyl-2-methoxyphenyl)-3-oxopropanoate

Uniqueness

Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and stability. This makes it a valuable compound in various chemical and biological applications.

Biological Activity

Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical routes, typically involving the reaction of appropriate phenolic and carbonyl precursors. The presence of the 5-fluoro and 2-methoxy substitutions on the phenyl ring plays a crucial role in enhancing its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that fluorinated compounds can enhance antimicrobial efficacy against various pathogens. The ID50 values for related compounds indicate significant inhibition of bacterial growth, suggesting that the fluorine substitution contributes to increased potency against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Pathogen | ID50 (M) |

|---|---|---|

| 5-Fluoro-1,3-oxazine-2,6(3H)-dione | E. coli | |

| This compound | S. aureus | TBD |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Preliminary studies suggest that this compound may inhibit cell proliferation effectively, with IC50 values indicating cytotoxicity comparable to established anticancer agents.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung carcinoma) | TBD |

| HCT116 (Colorectal carcinoma) | TBD |

In a study assessing related compounds, the introduction of a methoxy group was found to enhance anticancer activity significantly, supporting the hypothesis that substituents on the phenyl ring can modulate biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that both the fluorine and methoxy groups are critical for its biological efficacy. The fluorine atom likely increases lipophilicity and alters electronic properties, enhancing binding affinity to biological targets. In contrast, the methoxy group may contribute to solubility and stability in biological environments.

Case Studies

- Antimicrobial Efficacy Study : A recent investigation into fluorinated compounds demonstrated their effectiveness against resistant strains of bacteria. This compound was included in a series of tests where it showed promising results, particularly in inhibiting E. coli growth .

- Antitumor Activity Assessment : In vitro studies on derivatives of this compound revealed significant cytotoxic effects against A549 lung cancer cells. The data indicated an IC50 value comparable to leading chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.